3,3'-((2-(Dimethylamino)ethyl)azanediyl)dipropanenitrile 3,3'-((2-(Dimethylamino)ethyl)azanediyl)dipropanenitrile
Brand Name: Vulcanchem
CAS No.: 67602-77-1
VCID: VC18776655
InChI: InChI=1S/C10H18N4/c1-13(2)9-10-14(7-3-5-11)8-4-6-12/h3-4,7-10H2,1-2H3
SMILES:
Molecular Formula: C10H18N4
Molecular Weight: 194.28 g/mol

3,3'-((2-(Dimethylamino)ethyl)azanediyl)dipropanenitrile

CAS No.: 67602-77-1

Cat. No.: VC18776655

Molecular Formula: C10H18N4

Molecular Weight: 194.28 g/mol

* For research use only. Not for human or veterinary use.

3,3'-((2-(Dimethylamino)ethyl)azanediyl)dipropanenitrile - 67602-77-1

Specification

CAS No. 67602-77-1
Molecular Formula C10H18N4
Molecular Weight 194.28 g/mol
IUPAC Name 3-[2-cyanoethyl-[2-(dimethylamino)ethyl]amino]propanenitrile
Standard InChI InChI=1S/C10H18N4/c1-13(2)9-10-14(7-3-5-11)8-4-6-12/h3-4,7-10H2,1-2H3
Standard InChI Key HTXPBCJOWXOHFN-UHFFFAOYSA-N
Canonical SMILES CN(C)CCN(CCC#N)CCC#N

Introduction

3,3'-((2-(Dimethylamino)ethyl)azanediyl)dipropanenitrile is a complex organic compound characterized by its unique structure, which includes a central azanediyl group linked to two propanenitrile moieties and two dimethylaminoethyl groups. This compound has a molecular formula of C10H18N4 and a molecular weight of 224.30 g/mol . Its distinctive arrangement of functional groups contributes to its reactivity and potential applications in various fields, particularly in synthetic organic chemistry.

Synthesis Methods

The synthesis of 3,3'-((2-(Dimethylamino)ethyl)azanediyl)dipropanenitrile can be achieved through several methods, emphasizing the adaptability of synthetic strategies in producing this compound. While specific synthesis protocols are not detailed here, the compound's versatility in synthesis highlights its potential for diverse applications.

Potential Applications

3,3'-((2-(Dimethylamino)ethyl)azanediyl)dipropanenitrile has potential applications in various fields, including:

  • Synthetic Organic Chemistry: Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

  • Biological Interactions: Studies on how this compound interacts with biological systems or other chemicals are crucial for understanding its potential biological activity.

Structural Similarities

Several compounds share structural similarities with 3,3'-((2-(Dimethylamino)ethyl)azanediyl)dipropanenitrile. Notable examples include:

Compound NameCAS NumberSimilarity Index
3-(Dimethylamino)propanenitrile1738-25-60.94
3,3'-((3-(Diethylamino)propyl)azanediyl)dipropanenitrile92188-87-90.94
3-((3-Aminopropyl)(methyl)amino)propanenitrile697266-03-80.94
3,3',3''-Nitrilotripropanenitrile7528-78-10.89

These compounds, while similar, each have distinct chemical properties and potential applications.

Research Findings

Research on 3,3'-((2-(Dimethylamino)ethyl)azanediyl)dipropanenitrile is focused on understanding its chemical reactivity and potential biological activity. Interaction studies with biological systems or other chemicals are essential for determining its applicability in fields such as pharmaceuticals or materials science.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator